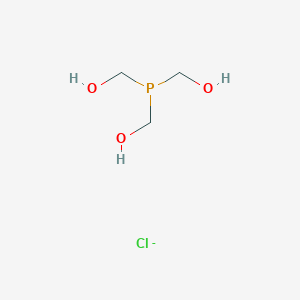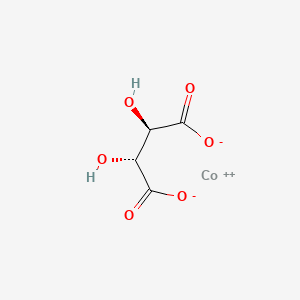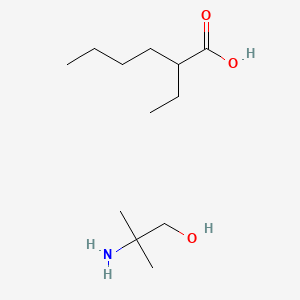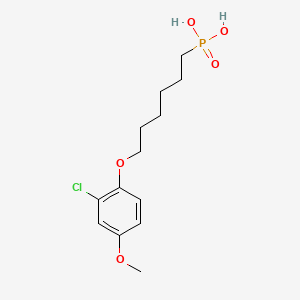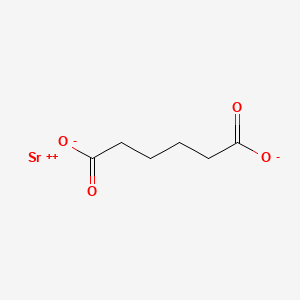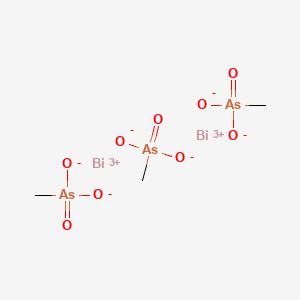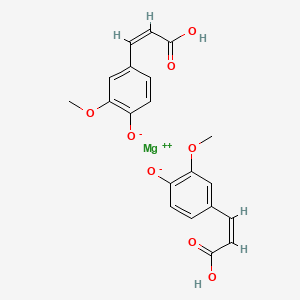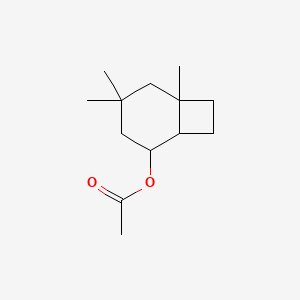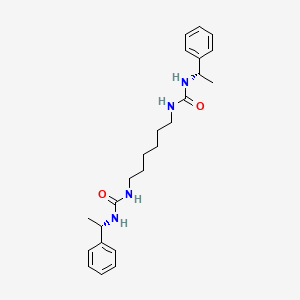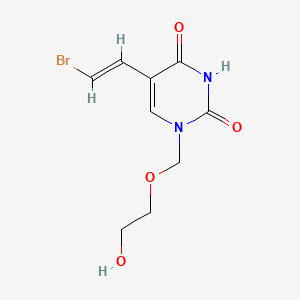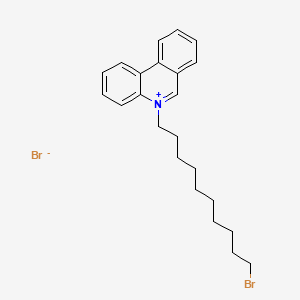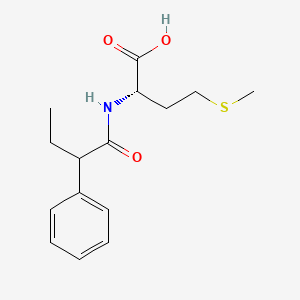
2-Methyl-1H-imidazole sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-imidazole sulphate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This reaction typically involves the following steps:
Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.
Sulphation: The resulting 2-methylimidazole is then treated with sulphuric acid to form 2-methyl-1H-imidazole sulphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities and obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1H-imidazole sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-imidazole sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-imidazole sulphate involves its interaction with various molecular targets and pathways:
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: In medicine, it functions by disrupting the DNA synthesis of anaerobic bacteria and parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1H-imidazole sulphate can be compared with other imidazole derivatives:
2-Methylimidazole: Similar in structure but lacks the sulphate group, making it less soluble in water.
1-Methylimidazole: Another derivative with a methyl group at position 1, used in different applications such as solvents and catalysts.
Imidazole: The parent compound, widely used in various chemical and biological applications.
Uniqueness: this compound is unique due to its enhanced solubility in water and its ability to form stable coordination complexes, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
93840-67-6 |
|---|---|
Molekularformel |
C4H8N2O4S |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
2-methyl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4) |
InChI-Schlüssel |
LQJVFZGMRYJPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


